Benzyl 5-cyclopropylpicolinate

Description

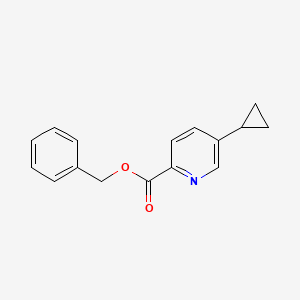

Benzyl 5-cyclopropylpicolinate is a synthetic ester derivative formed by the condensation of benzyl alcohol and 5-cyclopropylpicolinic acid. Its molecular structure comprises a benzyl group (C₆H₅CH₂–) esterified to the carboxylic acid moiety of 5-cyclopropylpicolinic acid, a pyridine derivative substituted with a cyclopropyl group at the 5-position. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of the aromatic benzyl group, the electron-deficient pyridine ring, and the strained cyclopropane ring.

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

benzyl 5-cyclopropylpyridine-2-carboxylate |

InChI |

InChI=1S/C16H15NO2/c18-16(19-11-12-4-2-1-3-5-12)15-9-8-14(10-17-15)13-6-7-13/h1-5,8-10,13H,6-7,11H2 |

InChI Key |

VXJYIEKTEAKZDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | Benzyl Bromide | Benzyl Alcohol | Benzyl 5-cyclopropylpicolinate (Inferred) |

|---|---|---|---|

| Molecular Formula | C₇H₇Br | C₇H₈O | C₁₆H₁₅NO₂ |

| Molecular Weight | 171.03 g/mol | 108.14 g/mol | ~259.30 g/mol |

| Functional Group | Alkyl bromide | Primary alcohol | Ester (picolinate derivative) |

| Volatility | High (volatile liquid) | Moderate | Likely low (ester stability) |

| Solubility | Insoluble in water | Slightly water-soluble | Organic solvent-soluble |

Key Observations :

- Reactivity : Benzyl bromide is highly reactive as an alkylating agent due to the labile bromine atom, making it useful in organic synthesis (e.g., forming benzyl-protected intermediates) . Benzyl alcohol, with its hydroxyl group, participates in esterification or oxidation reactions. In contrast, this compound’s ester linkage is expected to hydrolyze under acidic or basic conditions, releasing benzyl alcohol and 5-cyclopropylpicolinic acid.

Key Observations :

- Benzyl bromide is classified as a health hazard (NFPA 2) due to its corrosive and sensitizing effects . Benzyl alcohol, while generally safe in cosmetics, can cause allergic reactions in sensitive individuals . For this compound, toxicity would depend on its hydrolysis products: benzyl alcohol (low risk) and 5-cyclopropylpicolinic acid (unknown effects).

Key Observations :

- The cyclopropane moiety in this compound could mimic transition states in enzymatic reactions, making it a candidate for drug discovery. Similar pyridine esters are explored in medicinal chemistry for their binding affinity to metal ions or biological targets.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.